molecular formula C6H11NS2 B1266876 Allyl dimethyldithiocarbamate CAS No. 20821-66-3

Allyl dimethyldithiocarbamate

Cat. No. B1266876
CAS RN: 20821-66-3
M. Wt: 161.3 g/mol
InChI Key: ZFMLVJCASVPGIT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of allyl dimethyldithiocarbamate-related compounds involves several key reactions. For instance, allyl terminated renewable non-isocyanate polyurethanes (NIPUs) and polyureas (NIPUreas) were synthesized using a transurethanization approach with dimethyl dicarbamate monomers prepared from diamines and dimethyl carbonate. These monomers reacted with diamines to afford amine-terminated polyureas, which were further converted into allyl groups through reaction with 10-undecenoic acid or 9-decen-1-ol (Martin et al., 2016). Similarly, cis-dimethyl(η1-allyl)(triphenylphosphine)gold(III) complexes were synthesized by reacting cis-[AuMe2X(PPh3)] with corresponding Grignard reagents, showcasing the utility of allyl dimethyldithiocarbamate in forming complex metal-organic structures (Sone et al., 1995).

Molecular Structure Analysis

The molecular structure of dimethyltin chloride N,N-dimethyldithiocarbamate was established through X-ray diffraction, revealing a distorted trigonal bipyramidal coordination around the tin atom. This structure provides insight into the coordination chemistry of allyl dimethyldithiocarbamate derivatives (Furue et al., 1970).

Chemical Reactions and Properties

Allyl dimethyldithiocarbamate participates in various chemical reactions, including the formation of persilylated dimethylenecyclobutene dianion dilithium as the first 6C-8π allyl anion system, demonstrating its role in unique chemical transformations and the potential for creating novel molecular structures (Sekiguchi et al., 1996).

Physical Properties Analysis

The physical properties of allyl dimethyldithiocarbamate derivatives, such as thermal stability and glass transition temperatures, have been studied in the context of polyurethanes and polyureas. These materials exhibited thermal stabilities above 200°C, highlighting the thermal robustness of compounds derived from allyl dimethyldithiocarbamate (Martin et al., 2016).

Chemical Properties Analysis

The reactivity of allyl dimethyldithiocarbamate derivatives in forming organometallic complexes and participating in catalysis has been demonstrated. For example, palladium(I)-bridging allyl dimers were shown to activate CO2, showcasing the chemical versatility and potential application of these compounds in catalysis and organic synthesis (Hruszkewycz et al., 2011).

Scientific Research Applications

High-Performance Liquid Chromatography

  • Allyl dimethyldithiocarbamate, as a type of dimethyldithiocarbamate, is used in agriculture as an active fungicide. Its residues in agricultural products like strawberries, maize, and tobacco can be analyzed using high-performance liquid chromatography. This method offers a simple way to control analysis of low concentrations of dimethyldithiocarbamate residues in a short time (Brandšteterová et al., 1986).

Polymer Synthesis

  • Allyl terminated renewable non-isocyanate polyurethanes and polyureas are synthesized using dimethyl dicarbamate monomers. These materials demonstrate thermal stability above 200°C, making them suitable for various applications (Martin et al., 2016).

Antimicrobial Applications

  • Dimethyldithiocarbamate, which includes allyl dimethyldithiocarbamate derivatives, is a copper-dependent antimicrobial against pathogens like Streptococcus pneumoniae. These compounds show promise as bactericidal antibiotics (Menghani et al., 2022).

Plant Physiology

  • Sodium dimethyldithiocarbamate, related to allyl dimethyldithiocarbamate, impacts plant physiology by decreasing the rate of transpiration and preventing stomatal opening in plants like tomatoes and beans (Thorn & Minshall, 1964).

Fungicide Efficacy in Poultry

  • Dimethyldithiocarbamate, including its allyl variant, was tested for therapeutic efficacy against pathogens in poultry, particularly showing effectiveness against Aspergillus fumigatus (Delap et al., 1989).

Vulcanization of Olefins

  • Used in the sulfur vulcanization process of unsaturated rubber, demonstrating its utility in the rubber industry (Versloot et al., 1994).

Ecotoxicity Assessment

  • Sodium dimethyldithiocarbamate (SDDC), closely related to allyl dimethyldithiocarbamate, has been assessed for its ecotoxicity, especially when used as a heavy metal chelating agent in wastewater treatment (Wang et al., 2020).

Risk Assessment in Coastal Environments

  • The ecological risk of dimethyldithiocarbamate, a dithiocarbamate fungicide metabolite, was evaluated in coastal environments like Hiroshima Bay, Japan (Hano et al., 2015).

Recovery of Metals

  • Dimethyldithiocarbamate is investigated for the effective recovery of cobalt and nickel from low-grade resources, highlighting its potential in the recycling of metals (He et al., 2019).

Safety And Hazards

Allyl dimethyldithiocarbamate is a combustible liquid that causes skin irritation and serious eye irritation . It should be kept away from flames and hot surfaces . After handling, hands and face should be washed thoroughly . If it comes into contact with the skin or eyes, it should be washed off with plenty of soap and water . If irritation persists, medical advice should be sought .

properties

IUPAC Name

prop-2-enyl N,N-dimethylcarbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NS2/c1-4-5-9-6(8)7(2)3/h4H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMLVJCASVPGIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=S)SCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90292836
Record name Allyl dimethyldithiocarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90292836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl dimethyldithiocarbamate

CAS RN

20821-66-3
Record name 20821-66-3
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Record name Allyl dimethyldithiocarbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyldithiocarbamic Acid Allyl Ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Liu, X Liu, J Jia, H Chen, Z Zheng, C Zhao, B Wang - Algal Research, 2022 - Elsevier
Haematococcus pluvialis, an excellent natural source of astaxanthin, is also enriched with protein, PUFA, carbohydrates. However, the off-flavour of H. pluvialis powder has limited its …
Number of citations: 4 www.sciencedirect.com

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